Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-
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Overview
Description
Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]- is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . This compound is a derivative of butanamide, which is a monocarboxylic acid amide obtained by the formal condensation of butanoic acid and ammonia . The presence of the hydroxycycloheptyl group in its structure makes it unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine .
Scientific Research Applications
Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can influence the compound’s biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]- include:
Butyramide: A simpler amide derivative of butanoic acid.
N-[(1S)-2-[[(7S)-6,7-dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-2-hydroxy-3-methyl-: A more complex amide with additional functional groups.
Uniqueness
The uniqueness of Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]- lies in its specific structure, which includes a hydroxycycloheptyl group. This structural feature can impart unique chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
821801-02-9 |
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Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-[(1S,2S)-2-hydroxycycloheptyl]butanamide |
InChI |
InChI=1S/C11H21NO2/c1-2-6-11(14)12-9-7-4-3-5-8-10(9)13/h9-10,13H,2-8H2,1H3,(H,12,14)/t9-,10-/m0/s1 |
InChI Key |
SBJXTIDWNYKWKG-UWVGGRQHSA-N |
Isomeric SMILES |
CCCC(=O)N[C@H]1CCCCC[C@@H]1O |
Canonical SMILES |
CCCC(=O)NC1CCCCCC1O |
Origin of Product |
United States |
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